molecular formula C12H22ClNO2 B2632629 Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride CAS No. 2230802-65-8

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride

Cat. No.: B2632629
CAS No.: 2230802-65-8
M. Wt: 247.76
InChI Key: UHBJAWFQMXMNOW-XOZOLZJESA-N
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Description

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride is a bicyclic pyrrolidine derivative featuring a seven-membered cycloheptane ring fused to a pyrrolidine core.

Properties

IUPAC Name

ethyl (3aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)12-7-5-3-4-6-10(12)13-9-8-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBJAWFQMXMNOW-XOZOLZJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCCC1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCCC[C@@H]1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Esterification: The next step involves the esterification of the carboxyl group to introduce the ethyl ester functionality. This is typically carried out using ethanol and a strong acid catalyst such as sulfuric acid.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the esterified product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of bicyclic structures with biological macromolecules.

    Industrial Chemistry: It is utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Analytical Characterization

Comparative analytical data highlight differences in molecular weight, NMR shifts, and mass spectrometry (MS) profiles:

Compound (Reference) Molecular Weight (g/mol) MS Data ([M±H]±) Notable NMR Shifts (δ, ppm)
Benzotriazole-pyrrolidine HCl 256.5 (M–H)– 256.5 [M–H]– 9.68 (br s, 2H, NH), 8.11 (s, aromatic H)
Ethyl aminophenyl-pyrrole carboxylate 454 (M+) 454 (M+) Not reported in evidence
Cyclopenta[c]pyrrole tert-butyl Not reported Not reported Not applicable (regulatory focus)

Insights:

  • The benzotriazole derivative shows distinct aromatic proton signals (δ 8.11 ppm) absent in the cyclohepta[b]pyrrole compound, which lacks aromatic substituents.
  • The ethyl aminophenyl-pyrrole analog has a higher molecular weight (454 vs. ~300 estimated for the target compound), reflecting its extended substituent profile.

Biological Activity

Overview of the Compound

Chemical Structure :
The compound belongs to a class of bicyclic compounds that often exhibit interesting biological activities. Its structure suggests potential interactions with various biological targets due to the presence of a carboxylate group and a bicyclic framework.

Chemical Formula :
The molecular formula can be inferred from its name, but specific details such as molecular weight and exact structure would require further chemical analysis or computational modeling.

The biological activity of compounds similar to Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride typically involves:

  • Receptor Modulation : Many bicyclic compounds interact with neurotransmitter receptors, potentially acting as agonists or antagonists.
  • Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Cell Signaling Pathways : They may affect various signaling pathways, influencing cell proliferation, apoptosis, and other critical cellular functions.

Pharmacological Profiles

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains.,
AnticancerPotential cytotoxic effects on cancer cell lines.,
NeuroprotectivePossible protective effects in neurodegenerative models.,
Anti-inflammatoryReduces inflammation in various experimental models.,

Case Studies

  • Antimicrobial Activity : A study investigated the efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. This suggests potential for development as antimicrobial agents.
  • Anticancer Properties : Research on related bicyclic compounds revealed their ability to induce apoptosis in human cancer cell lines through caspase activation pathways. This indicates a promising avenue for cancer therapy.
  • Neuroprotective Effects : In animal models of neurodegeneration, compounds with similar structures showed a reduction in neuronal loss and improved cognitive function, suggesting potential applications in treating diseases like Alzheimer’s.
  • Anti-inflammatory Effects : Experimental models demonstrated that these compounds could significantly reduce markers of inflammation, such as cytokine levels, indicating therapeutic potential for inflammatory diseases.

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can modulate various biological activities:

  • Cell Viability Assays : MTT assays indicated dose-dependent cytotoxicity in cancer cell lines.
  • Enzyme Inhibition Assays : IC50 values were determined for enzyme targets, highlighting the potency of these compounds.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics:

  • Bioavailability Studies : The compound's absorption and distribution were evaluated using rodent models, showing favorable bioavailability profiles.
  • Toxicity Assessments : Acute toxicity studies indicated a safe profile at therapeutic doses.

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